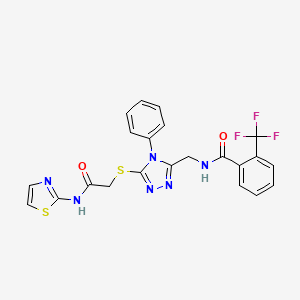

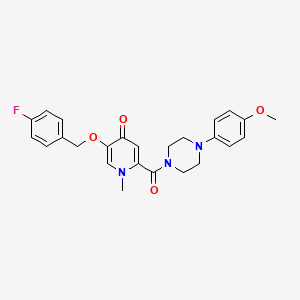

![molecular formula C19H16N2O5 B2561595 [3-(anilinocarbonyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate CAS No. 1190020-95-1](/img/structure/B2561595.png)

[3-(anilinocarbonyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(anilinocarbonyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has been extensively studied for its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Building Blocks

Methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal , a compound related to the pyrano[2,3-c]pyridin moiety, has been identified as a new building block for constructing pyrazolo[4,3-c]pyridines. This compound, when reacted with methylthiocyanate C≡N bond in the presence of Ni(OAc)₂, yields a heterocyclic N,S-ketene acetal. This compound serves as a synthon for synthesizing new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, demonstrating its utility in constructing complex heterocyclic systems (Prezent et al., 2016).

Heterocyclic Synthons for Terphenyl Synthesis

The compound 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one is another novel synthon for synthesizing 1,3-terphenyls from aryl ketones. This showcases the potential utility of compounds within the pyrano[2,3-c]pyridin family as versatile building blocks for generating symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step, further highlighting the importance of such compounds in synthetic chemistry (Ram & Goel, 1996).

Luminescent Materials

A study involving tetradentate bis-cyclometalated platinum complexes related to the pyridine and pyrazole moieties showcases the synthesis and application of these compounds in creating highly luminescent materials. These complexes, including derivatives like N,N-Di(6-phenylpyridin-2-yl)aniline and its variants, have demonstrated significant potential in electroluminescence, contributing to the development of organic light-emitting diodes (OLEDs). This research illustrates the broader applicability of pyrano[2,3-c]pyridin-related compounds in materials science, particularly in the field of advanced luminescent materials (Vezzu et al., 2010).

Multicomponent Synthesis of Pyrano[3,2-c]pyridine Scaffold

The ‘on-solvent’ multicomponent reaction methodology offers a novel approach to synthesize 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles, demonstrating the potential of pyrano[2,3-c]pyridine compounds in medicinal chemistry. This efficient, one-pot process facilitates the functionalization of the pyrano[3,2-c]pyridine systems, making it a valuable method for producing compounds with biomedical applications (Elinson et al., 2018).

properties

IUPAC Name |

[8-methyl-2-oxo-3-(phenylcarbamoyl)pyrano[2,3-c]pyridin-5-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c1-11-17-15(13(9-20-11)10-25-12(2)22)8-16(19(24)26-17)18(23)21-14-6-4-3-5-7-14/h3-9H,10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDANTZNSIQTPLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3)COC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(anilinocarbonyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B2561517.png)

![2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2561520.png)

![2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid](/img/structure/B2561524.png)

![2-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2561528.png)

![6-(4-chlorobenzyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561530.png)

![6-[5-(3,4-Dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2561531.png)

![ethyl 4-({[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2561533.png)